2-Phenyl-5-propyl-1,3-dioxane
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Overview
Description
2-Phenyl-5-propyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a phenyl group at the 2 position and a propyl group at the 5 position makes this compound unique. 1,3-Dioxanes are known for their stability and are often used as protecting groups in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields. Industrial methods may also employ molecular sieves or orthoesters for effective water removal .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
2-Phenyl-5-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Biology: Potential use in studying enzyme-catalyzed reactions involving acetal and ketal groups.
Medicine: Investigated for its potential as a drug intermediate or in drug delivery systems.
Industry: Used in the synthesis of polymers and other materials requiring stable acetal groups.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-propyl-1,3-dioxane involves its stability as an acetal. The compound can protect carbonyl groups from nucleophilic attack, allowing selective reactions on other parts of the molecule. The stability of the acetal group is due to the resonance stabilization and the electron-withdrawing effects of the oxygen atoms .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring with two adjacent oxygen atoms, used as a solvent and in polymer synthesis.
1,3-Dioxane: A six-membered ring with two oxygen atoms, similar to 2-Phenyl-5-propyl-1,3-dioxane but without the phenyl and propyl groups.
2-Phenyl-1,3-dioxolane: Similar structure but with a five-membered ring, used in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other 1,3-dioxanes and 1,3-dioxolanes .
Properties
IUPAC Name |
2-phenyl-5-propyl-1,3-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-6-11-9-14-13(15-10-11)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARQSKXDXFENY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(OC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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